Cyclononanone, oxime
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Overview
Description
Cyclononanone, oxime is an organic compound with the molecular formula C9H17NO. It is an oxime derivative of cyclononanone, where the oxime functional group (-C=N-OH) is attached to the cyclononanone ring. Oximes are known for their versatility in organic synthesis and their ability to form stable complexes with various metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclononanone, oxime can be synthesized through the reaction of cyclononanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an ethanol solvent and requires heating to reflux for about an hour .
Industrial Production Methods
Industrial production of this compound often involves the Beckmann rearrangement, where cyclononanone oxime is converted to the corresponding amide under acidic conditions. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclononanone, oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitriles or amides.
Reduction: Reduction of this compound can yield amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride or thionyl chloride.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Amines.
Substitution: Various substituted oximes and derivatives.
Scientific Research Applications
Cyclononanone, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclononanone, oxime involves the formation of stable complexes with metal ions, which can catalyze various chemical reactions. The oxime group can undergo nucleophilic attack, leading to the formation of intermediates that facilitate further chemical transformations .
Comparison with Similar Compounds
Cyclononanone, oxime can be compared with other oxime derivatives such as:
- Cyclopentanone oxime
- Cyclohexanone oxime
- Cycloheptanone oxime
Uniqueness
This compound is unique due to its larger ring size, which can influence its reactivity and the types of reactions it undergoes. The larger ring size can also affect its stability and the formation of complexes with metal ions .
List of Similar Compounds
- Cyclopentanone oxime
- Cyclohexanone oxime
- Cycloheptanone oxime
Properties
CAS No. |
2972-02-3 |
---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-cyclononylidenehydroxylamine |
InChI |
InChI=1S/C9H17NO/c11-10-9-7-5-3-1-2-4-6-8-9/h11H,1-8H2 |
InChI Key |
DBAFMGRTCBZICI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(=NO)CCC1 |
Origin of Product |
United States |
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